

tucatinib dose reduction guidelines for toxicity

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Compound Focus: Tucatinib

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Guidelines for Specific Toxicities

The tables below summarize the recommended **tucatinib** dose modifications for specific adverse reactions, based on severity grading from the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2] [3].

Table 1: Dose Modifications for Diarrhea and Hepatotoxicity

Adverse Reaction	Severity Grade	Recommended Action
Diarrhea [1] [4] [3]	Grade 3 (without anti-diarrheal treatment)	Initiate/intensify medical therapy. Hold tucatinib until resolution to \leq Grade 1, then resume at same dose .
	Grade 3 (with anti-diarrheal treatment)	Initiate/intensify medical therapy. Hold tucatinib until resolution to \leq Grade 1, then resume at next lower dose .
	Grade 4	Permanently discontinue tucatinib.
Hepatotoxicity [1] [2] [3]	Grade 2 Bilirubin (>1.5 to $3 \times$ ULN)	Hold tucatinib until resolution to \leq Grade 1, then resume at same dose .

|| **Grade 3 ALT/AST** (>5 to $20 \times$ ULN) OR **Grade 3 Bilirubin** (>3 to $10 \times$ ULN) | Hold **tucatinib** until resolution to \leq Grade 1, then **resume at next lower dose**. ||| **Grade 4 ALT/AST** ($>20 \times$ ULN) OR **Grade 4**

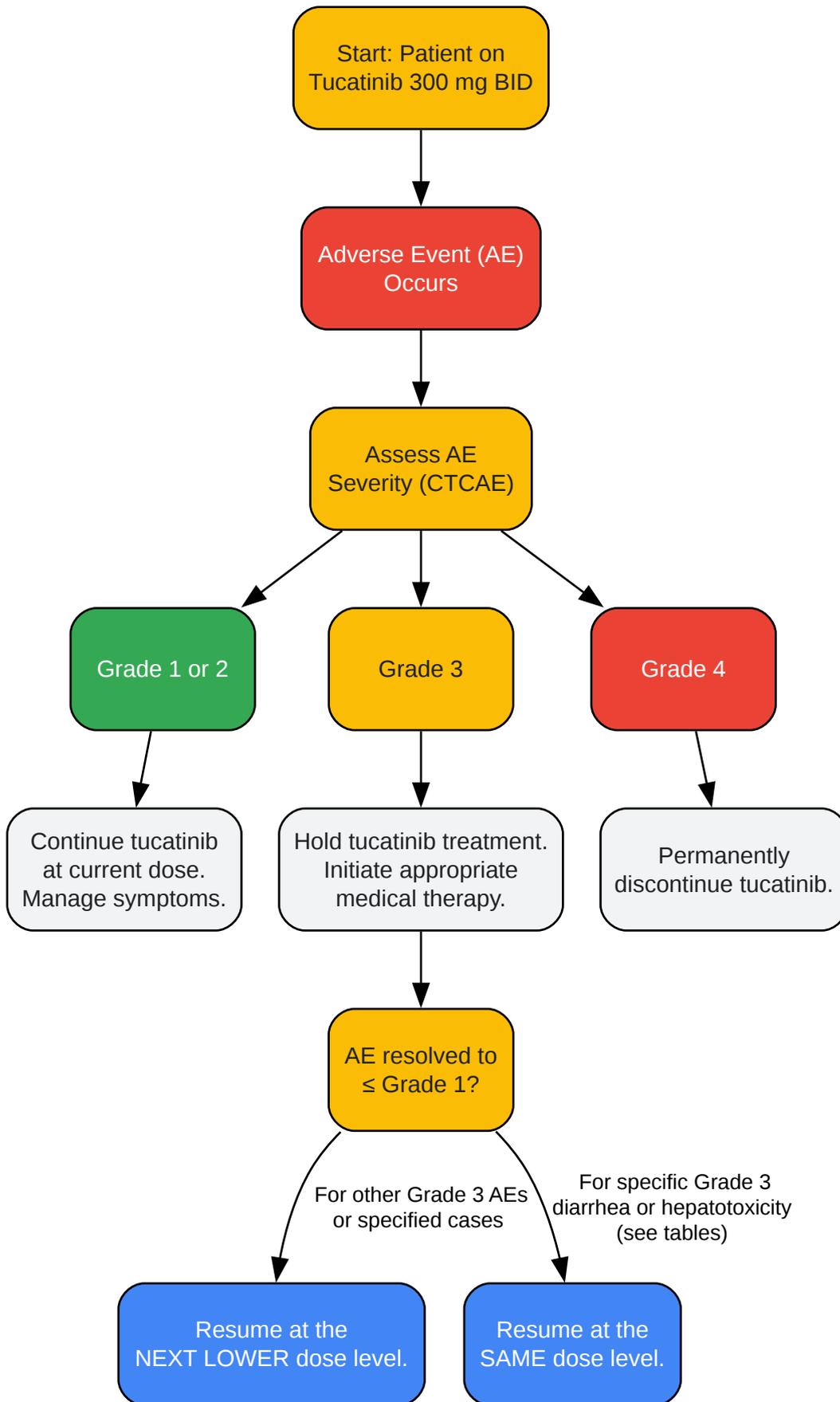
Bilirubin ($>10 \times \text{ULN}$) | Permanently discontinue tucatinib. || | ALT/AST $>3 \times \text{ULN}$ AND Bilirubin $>2 \times \text{ULN}$ | Permanently discontinue tucatinib. |

Table 2: Dose Modifications for Other Adverse Reactions & General Reduction Schedule

Category	Severity Grade	Recommended Action
Other Adverse Reactions [1]	Grade 3	Hold tucatinib until resolution to \leq Grade 1, then resume at next lower dose.
	Grade 4	Permanently discontinue tucatinib.
Standard Dose Reduction Steps [1] [2] [4]	Recommended starting dose	300 mg twice daily
	First reduction	250 mg twice daily
	Second reduction	200 mg twice daily
	Third reduction	150 mg twice daily
	Intolerance after third reduction	Permanently discontinue.

Tucatinib Dose Modification Workflow

The following diagram illustrates the decision-making process for managing **tucatinib** toxicity, integrating the guidelines from the tables above:



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Considerations for Special Populations & Drug Interactions

- **Hepatic Impairment:** For patients with **severe hepatic impairment (Child-Pugh Class C)**, the recommended starting dose is **200 mg twice daily**. No adjustment is needed for mild or moderate impairment [1] [2] [4].
- **Renal Impairment:** No **tucatinib** dosage adjustment is required for renal impairment. However, when used in a regimen for breast cancer (with capecitabine and trastuzumab), the combination is **not recommended** for patients with severe renal impairment (CrCl <30 mL/min) because capecitabine is contraindicated in this population [1] [5].
- **Drug Interactions:**
 - **Strong CYP2C8 Inhibitors:** Avoid concomitant use. If co-administration is unavoidable, reduce the **tucatinib** dose to **100 mg twice daily**. After the inhibitor is discontinued, resume the previous **tucatinib** dose after 3 elimination half-lives of the inhibitor [1] [2] [3].
 - **Strong CYP3A Inducers and Moderate CYP2C8 Inducers:** Should be avoided, as they may decrease the efficacy of **tucatinib** [2] [5].

Frequently Asked Questions for Researchers

Q1: What is the clinical evidence for dose reduction frequency?

- In the **MOUNTAINEER trial** (mCRC), 9% of patients required a **tucatinib** dose reduction, and 6% discontinued due to adverse reactions. Diarrhea and elevated ALT were the most common reasons for reduction (2.3% each) [2].
- In the **HER2CLIMB trial** (breast cancer), 21% of patients required a dose reduction. Hepatotoxicity (8%) and diarrhea (6%) were the most frequent causes [5].

Q2: Are there any laboratory findings that do not require dose modification?

- **Yes. Tucatinib** inhibits the renal tubular secretion of creatinine, leading to a mean increase in serum creatinine (about 30-32%) without affecting actual glomerular function. This elevation is typically reversible upon discontinuation [1] [2] [5]. For persistent elevations, consider using alternative markers of renal function (e.g., BUN, cystatin C) [3].

Q3: Have dose reduction strategies been successfully applied in novel combination regimens?

- **Yes.** A phase Ib/II study combined **tucatinib** with palbociclib and letrozole. A pharmacokinetic interaction was identified where **tucatinib** increased the exposure to palbociclib. This was successfully managed by **reducing the palbociclib dose** from 125 mg to 75 mg daily, demonstrating that dose adjustments are a critical part of developing combination therapies [6].

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